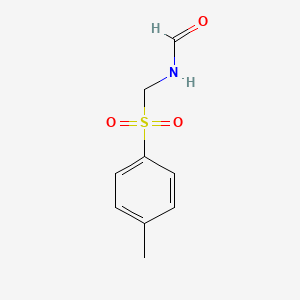

N-(p-Tolylsulfonylmethyl)formamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(4-methylphenyl)sulfonylmethyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-8-2-4-9(5-3-8)14(12,13)7-10-6-11/h2-6H,7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEHIIYMZJQMMCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50338183 | |

| Record name | N-(p-Tolylsulfonylmethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36635-56-0 | |

| Record name | N-[[(4-Methylphenyl)sulfonyl]methyl]formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36635-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tosyl MF | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036635560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(p-Tolylsulfonylmethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(p-Tolylsulfonylmethyl)formamide: Properties, Synthesis, and Application

For the modern researcher in organic synthesis and drug development, the strategic selection of reagents is paramount to success. N-(p-Tolylsulfonylmethyl)formamide, a stable crystalline solid, represents a critical and versatile intermediate. While its direct applications are limited, its role as the immediate precursor to p-Tolylsulfonylmethyl isocyanide (TosMIC) places it at the heart of a vast array of synthetic transformations. This guide provides a comprehensive overview of its physical and chemical properties, detailed protocols for its synthesis, and an exploration of its chemical significance, grounded in established scientific principles.

Core Molecular Profile and Physicochemical Properties

This compound, with CAS Number 36635-56-0, is an off-white, solid organic compound.[1][2][3] Its stability under standard conditions makes it a convenient and storable precursor, unlike its more reactive isocyanide derivative.[4] The key physicochemical data are summarized below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 36635-56-0 | [5][6] |

| Molecular Formula | C₉H₁₁NO₃S | [1][5][6] |

| Molecular Weight | 213.25 g/mol | [1][5][6] |

| Appearance | Off-white solid / powder | [1][2][3] |

| Melting Point | 109-111 °C | [1][2][6] |

| Boiling Point | 486.1 ± 45.0 °C (Predicted) | [1][2][6] |

| Density | 1.253 ± 0.06 g/cm³ (Predicted) | [1][2][6] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [1][2] |

| pKa | 13.21 ± 0.23 (Predicted) | [1][2][7] |

| Stability | Hygroscopic | [1][2][6] |

The structure of this compound features a central methylene bridge flanked by a strongly electron-withdrawing p-toluenesulfonyl (tosyl) group and a formamide moiety. This arrangement is key to its subsequent reactivity.

Caption: Chemical structure of this compound.

Chemical Reactivity and Synthetic Significance

The primary value of this compound lies in its function as a stable, isolable precursor to TosMIC. The tosyl group is an excellent activating group, rendering the protons on the adjacent methylene carbon acidic. However, in the formamide, this acidity is not typically exploited directly. Instead, the formamide group serves as a masked isocyanide.

Dehydration to p-Tolylsulfonylmethyl isocyanide (TosMIC)

The most critical reaction of this compound is its dehydration to form TosMIC. This transformation unmasks the highly reactive isocyanide functional group, creating a reagent with a unique combination of features:

-

An isocyanide carbon that can act as a nucleophile or participate in cycloadditions.[8]

-

An acidic α-carbon , enabling deprotonation to form a nucleophilic anion.[9]

-

A tosyl group that functions as a good leaving group in subsequent elimination steps.[10]

This dehydration is typically achieved using powerful dehydrating agents like phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine (Et₃N).[8][11]

Caption: Conceptual workflow for the dehydration of the formamide to TosMIC.

The resulting TosMIC reagent is a cornerstone in heterocyclic synthesis, enabling the construction of oxazoles, imidazoles, pyrroles, and thiazoles.[7][8][12] It is also famously used in the Van Leusen reaction for the conversion of ketones into nitriles.[2][9]

Synthesis and Experimental Protocols

The synthesis of this compound is a well-established procedure, often cited from Organic Syntheses, highlighting its reliability and importance.[8] The reaction is a variation of the Mannich reaction.

Synthesis via Mannich-type Condensation

This procedure involves the reaction of sodium p-toluenesulfinate, formaldehyde, and formamide in the presence of formic acid.[8] A key insight from later process improvements is that controlling the amount of water in the reaction medium can substantially increase the yield from the original 42-47% to over 90%.[13][14]

Caption: Experimental workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from Organic Syntheses, Vol. 57, p. 102 (1977).[8]

Materials:

-

Sodium p-toluenesulfinate (267 g, 1.50 mol)

-

Aqueous formaldehyde (34–37% solution, 350 mL, approx. 4.4 mol)

-

Formamide (600 mL, 15.5 mol)

-

Formic acid (200 mL, 5.30 mol)

-

Water

Procedure:

-

Charging the Reactor: In a 3-L three-necked round-bottomed flask equipped with a mechanical stirrer, condenser, and thermometer, charge the sodium p-toluenesulfinate (267 g).

-

Addition of Reagents: Add water (750 mL), the aqueous formaldehyde solution (350 mL), formamide (600 mL), and formic acid (200 mL).

-

Reaction: Heat the stirred reaction mixture to 90°C. The sodium p-toluenesulfinate will dissolve upon heating. Maintain the clear solution at 90–95°C for 2 hours.

-

Scientist's Insight: The formic acid serves as both a solvent and a catalyst in this Mannich-type reaction. Maintaining the temperature is crucial for driving the reaction to completion without significant decomposition.

-

-

Crystallization: Cool the reaction mixture in an ice-salt bath with continuous stirring. For complete crystallization, transfer the flask to a freezer and leave it overnight at -20°C.

-

Isolation: Collect the resulting white solid by suction filtration.

-

Washing: Transfer the solid to a beaker and wash thoroughly by stirring with three 250-mL portions of ice water. This step is critical for removing residual formamide and salts.

-

Drying: Dry the product under reduced pressure over a desiccant (e.g., phosphorus pentoxide) at 70°C. This yields 134–150 g (42–47%) of crude this compound, which is typically of sufficient purity for the subsequent dehydration step.

Protocol 2: Dehydration to p-Tolylsulfonylmethyl isocyanide (TosMIC)

This protocol is adapted from Organic Syntheses, Vol. 57, p. 102 (1977).[8]

Materials:

-

Crude this compound (107 g, 0.502 mol)

-

1,2-Dimethoxyethane (DME) (310 mL total)

-

Anhydrous diethyl ether (100 mL)

-

Triethylamine (255 g, 350 mL, 2.52 mol)

-

Phosphorus oxychloride (POCl₃) (84 g, 50 mL, 0.55 mol)

Procedure:

-

Setup: In a 3-L four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and drying tube, charge the crude this compound (107 g), DME (250 mL), anhydrous diethyl ether (100 mL), and triethylamine (350 mL).

-

Cooling: Cool the stirred suspension in an ice-salt bath to -5°C.

-

Reagent Addition: Prepare a solution of phosphorus oxychloride (50 mL) in DME (60 mL). Add this solution from the dropping funnel to the reaction mixture at a rate that maintains the internal temperature between -5°C and 0°C.

-

Scientist's Insight: This is a highly exothermic reaction. Slow, controlled addition is essential to prevent side reactions and ensure safety. The triethylamine acts as both a base and an acid scavenger for the HCl generated.

-

-

Reaction Monitoring: During the addition, the formamide will dissolve, and triethylamine salts will precipitate. Near the end of the reaction, the white suspension typically turns brown, indicating completion.[11] Continue stirring for an additional 30 minutes at 0°C.

-

Quenching and Isolation: Add 1.5 L of ice water with vigorous stirring. The solid material will dissolve before the product, TosMIC, precipitates as a crystalline solid. Collect the product by suction filtration and wash with water. The crude product can be purified by recrystallization from methanol.

Spectroscopic Characterization

For researchers verifying the identity and purity of this compound, spectroscopic analysis is essential. Spectroscopic data is available in public databases such as SpectraBase.[15] Key expected signals include:

-

¹H NMR (CDCl₃): A singlet for the tosyl methyl protons (~2.4-2.5 ppm), aromatic protons in the 7-8 ppm region, a signal for the methylene protons adjacent to the sulfonyl group, and signals for the formamide N-H and C-H protons.

-

¹³C NMR (CDCl₃): Signals for the methyl carbon, the aromatic carbons, the key methylene carbon (~60 ppm), and the formyl carbonyl carbon.

-

FTIR (KBr Pellet): Characteristic absorptions for the N-H stretch, C=O stretch of the amide, and the strong, characteristic symmetric and asymmetric stretches for the S=O bonds of the sulfonyl group (typically around 1320 and 1155 cm⁻¹).[16]

Conclusion

This compound is more than a mere precursor; it is the gateway to the rich and diverse chemistry of TosMIC. Its stability and the high-yielding protocols for its synthesis make it an indispensable compound for laboratories engaged in heterocyclic chemistry and complex molecule synthesis. Understanding its fundamental properties and the causality behind its synthetic protocols allows researchers to leverage its full potential, paving the way for innovations in pharmaceuticals and materials science.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Hoogenboom, B. E., Oldenziel, O. H., & van Leusen, A. M. (1977). p-TOLYLSULFONYLMETHYL ISOCYANIDE. Organic Syntheses, 57, 102. doi:10.15227/orgsyn.057.0102. Retrieved from [Link]

- Schuda, A. P. (1990). Process for the preparation of N-(sulfonylmethyl) formamide compounds (U.S. Patent No. 4,922,016). U.S. Patent and Trademark Office.

-

van Leusen, A. M., van Leusen, D., & Czakó, B. (2008). p-Tolylsulfonylmethyl Isocyanide. Encyclopedia of Reagents for Organic Synthesis. doi:10.1002/047084289x.rt150.pub2. Retrieved from [Link]

-

Wiley-VCH GmbH. (n.d.). This compound. SpectraBase. Retrieved from [Link]

- Gist-Brocades N.V. (1990). Process for the preparation of N-(sulfonylmethyl) formamide compounds. Google Patents.

-

ResearchGate. (2016). Can anybody tell me the best way to synthesise substituted tosmic reagents?. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. TosMIC - Wikipedia [en.wikipedia.org]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. organicreactions.org [organicreactions.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Applications of Tosylmethyl isocyanide_Chemicalbook [chemicalbook.com]

- 10. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review | Bentham Science [benthamscience.com]

- 13. CN113896664A - Preparation method of p-toluenesulfonylmethyl formamide - Google Patents [patents.google.com]

- 14. US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds - Google Patents [patents.google.com]

- 15. spectrabase.com [spectrabase.com]

- 16. researchgate.net [researchgate.net]

N-(p-Tolylsulfonylmethyl)formamide CAS number 36635-56-0

An In-depth Technical Guide to N-(p-Tolylsulfonylmethyl)formamide (CAS 36635-56-0): The Gateway to TosMIC Chemistry

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern organic synthesis, the strategic construction of complex molecular architectures, particularly nitrogen-containing heterocycles, is paramount for drug discovery and materials science. While a vast arsenal of reagents exists, few offer the versatility and utility of p-Tolylsulfonylmethyl isocyanide, commonly known as TosMIC. However, the direct handling and storage of TosMIC can be challenging. This guide focuses on its stable, crystalline precursor, This compound (CAS 36635-56-0). This compound serves as the crucial and readily accessible starting material for the in situ or bulk generation of TosMIC, a uniquely powerful C1 synthon.

This document provides researchers, chemists, and drug development professionals with a comprehensive technical overview, from the fundamental properties and synthesis of this compound to the mechanistic intricacies and practical applications of the TosMIC reagent it generates. We will delve into the causality behind experimental protocols and highlight the reagent's central role in cornerstone reactions like the Van Leusen synthesis of nitriles, oxazoles, and imidazoles.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and safety requirements is the foundation of sound experimental design.

Physical and Chemical Properties

This compound is a stable, solid compound, making it significantly easier to handle and store than its isocyanide derivative. Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 36635-56-0 | [1][2][3][4] |

| Molecular Formula | C₉H₁₁NO₃S | [2][5] |

| Molecular Weight | 213.25 g/mol | [2] |

| Appearance | Off-white to white solid/crystalline powder | [6][7][8] |

| Melting Point | 109-111 °C | [2][3][9] |

| Boiling Point (Predicted) | 486.1 ± 45.0 °C at 760 mmHg | [2][3][10] |

| Density (Predicted) | 1.253 ± 0.06 g/cm³ | [2][3][10] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [2][11] |

| Storage Temperature | 2-8°C, keep container well closed | [2][4] |

Safety and Handling

While this compound is more stable than TosMIC, appropriate safety protocols are mandatory. The compound is classified as harmful if swallowed, causes serious eye damage, and is suspected of causing cancer.

| Hazard Class | GHS Statement | Precautionary Measures (Selected) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.[1] |

| Serious Eye Damage | H318: Causes serious eye damage | P280: Wear eye protection/face protection. P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| Carcinogenicity | H351: Suspected of causing cancer | P203: Obtain, read and follow all safety instructions before use. P308+P313: IF exposed or concerned: Get medical advice.[1] |

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[1]

-

Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water.[1]

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and call a Poison Control Center or doctor immediately.[1]

Handling Protocol: Always handle this compound in a well-ventilated area, preferably a fume hood.[1] Use standard personal protective equipment (PPE), including a lab coat, chemical-impermeable gloves, and safety glasses or goggles.[1][12] Avoid the formation of dust and aerosols.[1]

Synthesis and Conversion: From Formamide to TosMIC

The primary value of this compound is its role as a direct precursor to TosMIC. The synthesis is a two-step process: a Mannich-type condensation followed by dehydration.

Step 1: Synthesis of this compound

The compound is prepared via a Mannich condensation reaction involving sodium p-toluenesulfinate, formaldehyde, and formamide, with formic acid typically used to drive the reaction.[6][13] The yield of this reaction is sensitive to the amount of water present, with controlled, low-water conditions significantly improving outcomes.[13]

Experimental Protocol: Synthesis of this compound [6][13]

-

Setup: Equip a 3-L, three-necked round-bottomed flask with a mechanical stirrer, condenser, and thermometer.

-

Charging Reagents: Charge the flask with sodium p-toluenesulfinate (267 g, 1.5 mol), water (750 mL), a 34–37% solution of formaldehyde (350 mL, ~4.4 mol), formamide (600 mL, 15 mol), and formic acid (200 mL, 5.3 mol).

-

Reaction: Heat the stirred mixture to 90 °C. The sodium p-toluenesulfinate will dissolve. Maintain the temperature at 90–95 °C for 2 hours.

-

Crystallization: Cool the reaction mixture in an ice/salt bath with continuous stirring. For complete crystallization, store the flask in a freezer at -20 °C overnight.

-

Isolation: Collect the resulting white solid by suction filtration.

-

Washing: Create a slurry of the product in a beaker with 250 mL of iced water and stir thoroughly. Repeat this washing step two more times to remove water-soluble impurities.

-

Drying: Dry the product under reduced pressure over phosphorus pentoxide at 70 °C to yield crude this compound (mp 106–110 °C). This product is typically of sufficient purity for the subsequent dehydration step.[6]

Step 2: Dehydration to p-Tolylsulfonylmethyl Isocyanide (TosMIC)

The conversion to the synthetically active isocyanide is a dehydration reaction, commonly achieved using a strong dehydrating agent like phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine (Et₃N) to neutralize the generated acid.[6][7]

Experimental Protocol: Dehydration to TosMIC [6]

-

Setup: Charge a 3-L, four-necked round-bottomed flask (equipped with a mechanical stirrer, thermometer, dropping funnel, and drying tube) with crude this compound (107 g, 0.502 mol), 1,2-dimethoxyethane (250 mL), anhydrous diethyl ether (100 mL), and triethylamine (255 g, 2.52 mol).

-

Cooling: Cool the stirred suspension to -5 °C in an ice/salt bath.

-

Addition of Dehydrating Agent: Prepare a solution of phosphorus oxychloride (84 g, 0.55 mol) in 1,2-dimethoxyethane (60 mL). Add this solution dropwise to the reaction flask, maintaining the internal temperature between -5 °C and 0 °C.

-

Reaction Monitoring: As the reaction proceeds, the suspended formamide dissolves and triethylamine salts precipitate. The reaction is near completion when the white suspension turns a distinct brown color.[7] Continue stirring for an additional 30 minutes at 0 °C.

-

Workup: Add 1.5 L of ice water with vigorous stirring. The product, p-Tolylsulfonylmethyl isocyanide (TosMIC), will precipitate as a fine, brown crystalline solid.

-

Isolation & Purification: Collect the solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent like petroleum ether can be performed to obtain high-purity TosMIC.[6]

The Synthetic Power of TosMIC: Key Applications

TosMIC is a remarkably versatile C1 building block due to three key structural features: (1) an acidic α-carbon, (2) a sulfonyl group that acts as an excellent leaving group, and (3) a reactive isocyanide function.[14][15] This combination enables a host of powerful transformations critical to drug development.

The Van Leusen Reaction: Ketone to Nitrile Homologation

One of the most fundamental applications of TosMIC is the Van Leusen reaction, which converts a ketone into a nitrile with one additional carbon atom.[14][16] This "reductive nitrilation" is a robust and widely used transformation.

Mechanism: The reaction proceeds through several key steps:

-

Deprotonation: A strong base (e.g., t-BuOK) removes the acidic proton from the α-carbon of TosMIC.

-

Nucleophilic Attack: The resulting anion attacks the electrophilic carbonyl carbon of the ketone.

-

Cyclization: A 5-endo-dig cyclization occurs, forming an oxazoline intermediate.[17][18]

-

Rearrangement & Elimination: Tautomerization followed by ring-opening and elimination of the stable p-toluenesulfinate anion (the tosyl group) yields an intermediate ketimine.[17]

-

Deformylation: In the presence of an alcohol (e.g., methanol), the corresponding alkoxide acts as a nucleophile to deformylate the ketimine, yielding the final nitrile product.[14] The addition of 1-2 equivalents of an alcohol significantly accelerates this final step.[14]

Representative Protocol: Ketone to Nitrile Conversion [17]

-

Setup: To a suspension of potassium tert-butoxide (t-BuOK, 2.67 equiv) in THF (30 mL) at -60 °C, add a solution of TosMIC (1.7 equiv) in THF (30 mL).

-

Addition: After stirring for 15 minutes, slowly add a solution of the ketone (1.0 equiv) in THF (20 mL).

-

Reaction: Stir the mixture for 1 hour at low temperature, then add methanol (15 mL).

-

Reflux: Remove the cooling bath, place the reaction in a room temperature oil bath, and heat to reflux for 2 hours.

-

Workup: Cool the reaction, dilute with water and diethyl ether. Separate the layers and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Heterocycle Synthesis: A Cornerstone of Medicinal Chemistry

TosMIC is arguably most celebrated for its role in constructing five-membered heterocyclic rings like oxazoles and imidazoles, which are privileged scaffolds in many pharmaceutical agents.[19] These syntheses are also named Van Leusen reactions and rely on the ability of TosMIC to act as a C-N=C synthon in cycloaddition reactions.[14]

-

Van Leusen Oxazole Synthesis: The reaction of TosMIC with an aldehyde in the presence of a base (e.g., K₂CO₃) in an alcohol solvent (like methanol) leads to the formation of an oxazole ring.[19][20] The reaction proceeds via an intermediate oxazoline, which eliminates p-toluenesulfinic acid to aromatize to the final oxazole product.[18][20]

-

Van Leusen Imidazole Synthesis: This powerful reaction allows for the synthesis of 1,5-disubstituted or 1,4,5-trisubstituted imidazoles.[21] It involves the reaction of TosMIC with an aldimine. The aldimine can be pre-formed or, more conveniently, generated in situ from an aldehyde and a primary amine in what is known as the Van Leusen Three-Component Reaction (vL-3CR).[21] The mechanism involves a base-induced cycloaddition to the C=N double bond of the imine, followed by elimination of the tosyl group to yield the aromatic imidazole.[15][21]

The ability to generate these core structures through multicomponent reactions (MCRs) is of immense value in drug discovery, as it allows for the rapid creation of diverse libraries of compounds from simple starting materials.[22][23]

Conclusion

This compound (CAS 36635-56-0) stands as a critically important, stable, and accessible entry point into the rich and varied chemistry of TosMIC. Its straightforward synthesis and conversion empower chemists to harness one of the most versatile C1 synthons in the organic chemistry toolbox. For researchers and professionals in drug development, mastering the protocols associated with this reagent provides a direct and efficient pathway to constructing nitriles and, most importantly, the oxazole and imidazole cores that are foundational to a vast array of biologically active molecules. The logical flow from a stable formamide precursor to a powerhouse reagent exemplifies the strategic thinking that drives modern synthetic and medicinal chemistry.

References

-

Van Leusen Reaction - Organic Chemistry Portal. [Link]

-

Van Leusen Reaction | NROChemistry. [Link]

-

Van Leusen reaction - Wikipedia. [Link]

-

Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. [Link]

-

The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries - NIH. [Link]

-

An overview of Isocyanide. [Link]

-

Van Leusen Imidazole Synthesis - Organic Chemistry Portal. [Link]

-

Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PubMed. [Link]

-

CAS No : 36635-56-0 | Product Name : this compound | Pharmaffiliates. [Link]

-

p-TOLYLSULFONYLMETHYL ISOCYANIDE - Organic Syntheses Procedure. [Link]

-

Synthesis, Reactions and Uses of Isocyanides in Organic Synthesis. An Update | Request PDF - ResearchGate. [Link]

-

TosMIC Whitepaper - Varsal Chemical. [Link]

-

Medicinal Chemistry of Isocyanides | Chemical Reviews - ACS Publications. [Link]

-

This compound - LookChem. [Link]

- Process for the preparation of N-(sulfonylmethyl)

- CN113896664A - Preparation method of p-toluenesulfonylmethyl formamide - Google P

-

This compound - gsrs. [Link]

-

This compound. [Link]

-

Solvents to Fragments to Drugs: MD Applications in Drug Design - PMC - NIH. [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. 36635-56-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound CAS#: 36635-56-0 [m.chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Tosylmethyl isocyanide synthesis - chemicalbook [chemicalbook.com]

- 7. orgsyn.org [orgsyn.org]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. This compound|lookchem [lookchem.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds - Google Patents [patents.google.com]

- 14. Van Leusen Reaction [organic-chemistry.org]

- 15. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 18. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 19. varsal.com [varsal.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 22. The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of N-(p-Tolylsulfonylmethyl)formamide from Sodium p-Toluenesulfinate

Abstract

This technical guide provides an in-depth exploration of the synthesis of N-(p-Tolylsulfonylmethyl)formamide, a critical intermediate in organic chemistry. The primary focus is on its preparation from sodium p-toluenesulfinate via a modified Mannich condensation. This document delves into the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and discusses key process optimization parameters. As the direct precursor to p-Tolylsulfonylmethyl isocyanide (TosMIC), a versatile reagent in modern synthesis, a reliable and well-understood procedure for this compound is of paramount importance for researchers and drug development professionals. The guide aims to bridge theoretical knowledge with practical application, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Importance of a Key Intermediate

This compound (CAS No: 36635-56-0) is a stable, crystalline solid whose significance lies almost exclusively in its role as the immediate precursor to p-Tolylsulfonylmethyl isocyanide, universally known by the acronym TosMIC.[1] TosMIC is a cornerstone reagent in organic synthesis, celebrated for its unique reactivity that allows for the construction of complex molecular architectures.[2][3]

The utility of TosMIC stems from the dual activating effects of the electron-withdrawing sulfonyl and isocyanide groups on the adjacent methylene bridge.[3] This activation facilitates deprotonation, enabling its use in a wide array of transformations, most notably the Van Leusen reaction . This reaction family allows for the conversion of ketones into nitriles with a one-carbon homologation and the synthesis of important heterocyclic scaffolds such as oxazoles, imidazoles, and pyrroles from aldehydes and imines.[2][4][5][6]

Given the synthetic power of TosMIC, a robust and scalable synthesis of its this compound precursor is a foundational requirement for any laboratory leveraging this chemistry. This guide provides a comprehensive protocol and the causal reasoning behind its design.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from sodium p-toluenesulfinate is a one-pot reaction that proceeds via a Mannich-type condensation mechanism.[7] The overall transformation involves the reaction of sodium p-toluenesulfinate with formaldehyde and formamide in an acidic medium, typically provided by formic acid.

The key mechanistic steps are:

-

Formation of the Electrophile: In the acidic environment provided by formic acid, formaldehyde and formamide react to form an N-hydroxymethylformamide intermediate. This species is then protonated, followed by the loss of water to generate a reactive N-acyliminium ion electrophile.

-

Nucleophilic Attack: The sodium p-toluenesulfinate acts as the sulfur nucleophile. The sulfinate anion attacks the electrophilic carbon of the N-acyliminium ion.

-

Product Formation: This carbon-sulfur bond-forming step directly yields the target molecule, this compound.

The roles of the reagents are distinct:

-

Sodium p-Toluenesulfinate: The nucleophile and the source of the p-tolylsulfonyl (tosyl) group.

-

Formaldehyde: A one-carbon electrophile that forms the methylene bridge (-CH₂-).

-

Formamide: The source of the N-formyl group (-NHCHO).

-

Formic Acid: Serves as the acidic catalyst to generate the active electrophile and also acts as a co-solvent.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from the highly reliable procedure published in Organic Syntheses, which serves as a benchmark for this transformation.[8]

Materials and Equipment

-

Reagents:

-

Equipment:

-

3-L three-necked round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser

-

Thermometer

-

Heating mantle

-

Ice-salt bath

-

Büchner funnel and suction flask

-

Vacuum desiccator

-

Quantitative Data for Synthesis

The table below summarizes the quantities for a typical laboratory-scale synthesis.[8][10]

| Reagent | Molecular Wt. | Moles | Quantity | Role |

| Sodium p-toluenesulfinate | 178.18 g/mol | 1.50 | 267 g | Nucleophile |

| Formaldehyde (aq. soln.) | 30.03 g/mol | ~4.4 | 350 mL (378 g) | C1 Electrophile |

| Formamide | 45.04 g/mol | ~15.5 | 600 mL (680 g) | Formyl Source |

| Formic Acid | 46.03 g/mol | ~5.3 | 200 mL (244 g) | Acid Catalyst |

| Water | 18.02 g/mol | - | 750 mL | Solvent |

Step-by-Step Procedure

-

Charging the Vessel: Charge the 3-L three-necked flask with sodium p-toluenesulfinate (267 g, 1.50 mol), water (750 mL), 34-37% aqueous formaldehyde solution (350 mL), formamide (680 g), and formic acid (244 g).[8][11]

-

Reaction Heating: Equip the flask with a mechanical stirrer, condenser, and thermometer. Begin stirring and heat the mixture to 90°C. The sodium p-toluenesulfinate will dissolve as the temperature rises.[8][10]

-

Maintaining Temperature: Maintain the internal temperature of the clear solution between 90-95°C for 2 hours. Causality Note: This temperature ensures a sufficient reaction rate without significant product decomposition. Prolonged heating can decrease the yield.[12]

-

Crystallization: After 2 hours, remove the heating mantle and cool the reaction mixture to room temperature with continued stirring in an ice-salt bath. For complete crystallization, the flask can be stored overnight in a freezer at -20°C.[8][10] A white solid will precipitate.

-

Product Isolation: Collect the white solid product by suction filtration using a Büchner funnel.[8]

-

Washing: Transfer the crude product to a beaker and wash thoroughly by stirring with three separate 250-mL portions of ice water. Causality Note: Washing with ice water effectively removes unreacted, water-soluble starting materials and impurities while minimizing loss of the product, which has low solubility in cold water.

-

Drying: Dry the final product under reduced pressure in a desiccator over phosphorus pentoxide at 70°C.[8] This typically yields 134–150 g (42–47%) of crude this compound with a melting point of 106–110°C. This product is generally of sufficient purity for the subsequent dehydration step to TosMIC.[8]

Process Optimization and Scientific Insights

While the standard protocol provides a reliable method, significant improvements in yield can be achieved by understanding the role of water in the reaction.

The Critical Impact of Water Content

The original Organic Syntheses procedure reports a modest yield of 42-47%.[8] Subsequent research and patents have demonstrated that the presence of a large amount of water is detrimental to the reaction. A patented process modification shows that minimizing the water content can dramatically increase the yield to over 90%.[7][13]

This is achieved by substituting the aqueous formaldehyde solution with paraformaldehyde , a solid polymer of formaldehyde, and using anhydrous sodium p-toluenesulfinate.[7] The reaction is otherwise conducted under similar conditions.

| Parameter | Standard Protocol | Optimized Protocol |

| Formaldehyde Source | 37% Aqueous Solution | Paraformaldehyde (solid) |

| Initial Water Content | High (>40% w/w) | Low (<10% w/w) |

| Reported Yield | 42-47%[8] | ~90%[7] |

Expert Insight: The improved yield in the low-water protocol is attributed to shifting the reaction equilibrium. The formation of the key N-acyliminium ion electrophile involves a dehydration step. By Le Châtelier's principle, reducing the initial concentration of water in the reaction mixture drives the equilibrium toward the formation of this reactive intermediate, thereby increasing the overall conversion to the final product.

Downstream Application: Conversion to TosMIC

The primary utility of this compound is its conversion to p-Tolylsulfonylmethyl isocyanide (TosMIC). This is a dehydration reaction, typically accomplished using a strong dehydrating agent like phosphorus oxychloride (POCl₃) in the presence of an organic base, such as triethylamine, to neutralize the generated HCl.[8][10] The crude formamide from the synthesis described above is sufficiently pure for this transformation.[8]

Caption: Two-step synthesis pathway from sodium p-toluenesulfinate to TosMIC.

Conclusion

The synthesis of this compound is a robust and well-documented procedure that serves as the gateway to the versatile chemistry of TosMIC. While the classic aqueous protocol is reliable, an understanding of the underlying mechanism reveals a clear path to process optimization. By controlling the water content through the use of paraformaldehyde, researchers can significantly enhance the reaction yield, making the overall pathway to TosMIC more efficient and economical. This guide provides both the foundational protocol and the critical scientific insights necessary for successful and intelligent application in a research and development setting.

References

- p-TOLYLSULFONYLMETHYL ISOCYANIDE - Organic Syntheses Procedure. Organic Syntheses.

- Van Leusen Reaction - Organic Chemistry Portal. Organic Chemistry Portal.

- Van Leusen Oxazole Synthesis - Organic Chemistry Portal. Organic Chemistry Portal.

- Van Leusen reaction - Wikipedia. Wikipedia.

- Van Leusen Reaction | NROChemistry. NROChemistry.

- Van Leusen Reaction - SynArchive. SynArchive.

- Tosylmethyl isocyanide synthesis - ChemicalBook. ChemicalBook.

- Preparation method of p-toluenesulfonylmethyl formamide - Google Patents.

- Process for the preparation of N-(sulfonylmethyl) formamide compounds - Google Patents.

- Sintese de TosMIC - Van Leusen | PDF | Aldehyde | Filtr

- Can anybody tell me the best way to synthesise substituted tosmic reagents?.

- p-toluenesulfonylmethyl isocyanide (TosMIC) - SciSpace. SciSpace.

- α-TOSYLBENZYL ISOCYANIDE - Organic Syntheses Procedure. Organic Syntheses.

- Process for production of n-/sulphonil-methil/-formamids - Google Patents.

- This compound | 36635-56-0 | FT151535 - Biosynth. Biosynth.

- p-Tolylsulfonylmethyl Isocyanide - ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Van Leusen Reaction [organic-chemistry.org]

- 3. scispace.com [scispace.com]

- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 6. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 7. US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Tosylmethyl isocyanide synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. HU200323B - Process for production of n-/sulphonil-methil/-formamids - Google Patents [patents.google.com]

An In-depth Technical Guide to the Formation of N-(p-Tolylsulfonylmethyl)formamide: Mechanism and Synthesis

This guide provides a comprehensive examination of the synthesis of N-(p-Tolylsulfonylmethyl)formamide, a critical intermediate in organic chemistry. Primarily serving as the direct precursor to p-Tolylsulfonylmethyl isocyanide (TosMIC), this compound is foundational for a multitude of synthetic transformations, including the renowned Van Leusen reaction for nitrile and heterocycle synthesis.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, field-proven protocols, and an understanding of the causality behind the experimental design.

Introduction: The Gateway to TosMIC Chemistry

This compound (CAS No: 36635-56-0) is a stable, crystalline solid whose primary value lies in its role as the immediate precursor to TosMIC.[4] TosMIC is a uniquely versatile reagent in modern organic synthesis, featuring an isocyanide group, an acidic α-carbon, and a tosyl group that functions as an excellent leaving group.[3][5] This trifunctional nature allows for the construction of complex molecular architectures, particularly five-membered heterocycles like oxazoles, imidazoles, and pyrroles, which are prevalent motifs in pharmacologically active compounds.[6][7] The synthesis of this compound is, therefore, the crucial first step in accessing the broad utility of TosMIC chemistry. The formation reaction is a robust and scalable process, typically proceeding via a Mannich-type condensation.[8][9]

| Compound Property | Data |

| IUPAC Name | N-[(4-methylphenyl)sulfonylmethyl]formamide |

| Molecular Formula | C₉H₁₁NO₃S |

| Molecular Weight | 213.25 g/mol |

| Appearance | White to light-brown crystalline solid[10] |

| Melting Point | 106–110 °C (crude), 109 °C (pure)[10] |

| CAS Number | 36635-56-0 |

Core Reaction Mechanism: An Acid-Catalyzed Mannich-Type Condensation

The formation of this compound is achieved through a one-pot reaction involving sodium p-toluenesulfinate, formaldehyde, and formamide, typically under acidic conditions provided by formic acid.[10][11] The mechanism can be understood as an α-amino alkylation or a variant of the Mannich reaction, where the sulfinate acts as the nucleophile.

The key steps are as follows:

-

Activation of Formaldehyde: In the presence of formic acid, the carbonyl oxygen of formaldehyde is protonated. This activation dramatically increases the electrophilicity of the carbonyl carbon, preparing it for nucleophilic attack.

-

Formation of a Reactive Intermediate: Formamide, acting as a nitrogen nucleophile, attacks the activated formaldehyde. Subsequent dehydration, catalyzed by the acidic medium, generates a highly reactive N-acyliminium ion intermediate (or its equivalent). This species is a potent electrophile.

-

Nucleophilic Attack by Sulfinate: The sulfur atom of sodium p-toluenesulfinate, a soft nucleophile, attacks the electrophilic carbon of the N-acyliminium ion intermediate. This step is the core bond-forming event, establishing the crucial C-S linkage of the final product.

-

Product Formation: Following the nucleophilic addition, a proton transfer neutralizes the molecule, yielding the stable this compound product.

Caption: Figure 1: Reaction Mechanism for this compound Formation.

Experimental Protocol and Causality

The following protocol is based on the robust and well-documented procedure from Organic Syntheses, which provides a reliable method for laboratory-scale preparation.[10][11]

Step-by-Step Methodology

-

Apparatus Setup: Equip a 3-liter, three-necked round-bottomed flask with a mechanical stirrer, a reflux condenser, and a thermometer.

-

Charging Reactants: To the flask, add sodium p-toluenesulfinate (267 g, 1.50 mol), water (750 ml), an aqueous 34–37% solution of formaldehyde (350 ml, approx. 4.4 mol), formamide (680 g, 15.5 mol), and formic acid (244 g, 5.30 mol).[10]

-

Heating and Reaction: Heat the stirred reaction mixture to 90°C. The sodium p-toluenesulfinate will dissolve as the mixture heats. Maintain the temperature of the clear solution at 90–95°C for 2 hours.[11]

-

Crystallization and Isolation: Cool the reaction mixture to room temperature using an ice-salt bath while continuing to stir. For complete crystallization, further cool the mixture overnight in a freezer at -20°C.[10]

-

Filtration and Washing: Collect the resulting white solid by suction filtration. Wash the product thoroughly by stirring it in a beaker with three 250-ml portions of ice water.[11]

-

Drying: Dry the product under reduced pressure over phosphorus pentoxide at 70°C. This yields 134–150 g (42–47%) of crude this compound, which is sufficiently pure for the subsequent dehydration step.[10]

Rationale Behind Experimental Choices

-

Excess Formaldehyde and Formamide: A significant excess of both formaldehyde and formamide is used to drive the reaction equilibrium towards the product, maximizing the conversion of the limiting reagent, sodium p-toluenesulfinate.[10]

-

Formic Acid as Catalyst: Formic acid serves as the proton source to catalyze the formation of the reactive N-acyliminium intermediate from formaldehyde and formamide.[9]

-

Elevated Temperature (90-95°C): This temperature is crucial for dissolving the reactants and providing the necessary activation energy for the condensation and dehydration steps.[12]

-

Controlled Cooling for Isolation: The gradual cooling, first to room temperature and then to -20°C, maximizes the yield of the crystalline product by slowly decreasing its solubility in the aqueous medium.[10]

-

Washing with Ice Water: This step is critical for removing water-soluble impurities, such as unreacted starting materials and salts, without significantly dissolving the desired product due to its lower solubility in cold water.[11]

-

Yield Optimization Insight: While the Organic Syntheses procedure reports a yield of 42-47%, subsequent patents have demonstrated that controlling the amount of water in the reaction medium can substantially improve yields, with some processes reporting yields upwards of 90%.[9][13] This is a key consideration for process optimization and scale-up.

Conversion to Tosylmethyl Isocyanide (TosMIC)

The primary utility of this compound is its conversion to TosMIC. This is accomplished through a dehydration reaction, typically using a strong dehydrating agent like phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine (Et₃N).[8][10]

Caption: Figure 2: Dehydration of the Formamide to TosMIC.

This two-step sequence—Mannich-type condensation followed by dehydration—provides a reliable and scalable route to a versatile and powerful reagent for advanced organic synthesis.[3]

References

-

Van Leusen Reaction. Organic Chemistry Portal. [Link]

-

Van Leusen reaction. Wikipedia. [Link]

-

Van Leusen Reaction. NROChemistry. [Link]

-

Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

-

Van Leusen Reaction. SynArchive. [Link]

-

p-TOLYLSULFONYLMETHYL ISOCYANIDE. Organic Syntheses Procedure. [Link]

-

Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. (2005). Georg Thieme Verlag. [Link]

-

TosMIC. Wikipedia. [Link]

-

Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions. [Link]

- Process for the preparation of N-(sulfonylmethyl) formamide compounds.

-

TosMIC Whitepaper. Varsal Chemical. [Link]

-

α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses Procedure. [Link]

- Preparation method of p-toluenesulfonylmethyl formamide.

-

This compound. gsrs. [Link]

- Process for production of n-/sulphonil-methil/-formamids.

Sources

- 1. Van Leusen Reaction [organic-chemistry.org]

- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. TosMIC - Wikipedia [en.wikipedia.org]

- 5. varsal.com [varsal.com]

- 6. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 7. TosMIC - Enamine [enamine.net]

- 8. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 9. US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Tosylmethyl isocyanide synthesis - chemicalbook [chemicalbook.com]

- 12. HU200323B - Process for production of n-/sulphonil-methil/-formamids - Google Patents [patents.google.com]

- 13. CN113896664A - Preparation method of p-toluenesulfonylmethyl formamide - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to N-(p-Tolylsulfonylmethyl)formamide: The Cornerstone Precursor to TosMIC

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

p-Tolylsulfonylmethyl isocyanide (TosMIC) is a uniquely versatile and indispensable reagent in modern organic synthesis, celebrated for its role in constructing complex molecular architectures, particularly nitrogen-containing heterocycles.[1][2] This guide provides an in-depth technical exploration of its direct precursor, N-(p-Tolylsulfonylmethyl)formamide. We will dissect the synthesis of this crucial intermediate, elucidate its seamless conversion to TosMIC, and contextualize its significance through the lens of TosMIC's wide-ranging applications. This document serves as a practical and theoretical resource, grounded in established protocols and mechanistic understanding, to empower researchers in leveraging this pivotal synthetic pathway.

Introduction: The Synthetic Power of TosMIC

p-Tolylsulfonylmethyl isocyanide, commonly abbreviated as TosMIC, is a colorless, odorless, and stable solid that has carved a significant niche in the synthetic chemist's toolbox.[2][3][4] Its remarkable utility stems from a dense arrangement of three key functional groups within a compact structure:

-

The Isocyanide Group (-NC): This moiety is the engine of TosMIC's reactivity, participating in crucial α-addition reactions and acting as a nucleophilic and electrophilic center, often exhibiting carbene-like reactivity.[2][4][5]

-

The α-Carbon: Positioned between the two electron-withdrawing groups, the hydrogens on this carbon are significantly acidic (pKa ≈ 14), allowing for easy deprotonation to form a reactive carbanion.[3][4][5]

-

The Tosyl Group (p-CH₃C₆H₄SO₂-): This group serves a dual purpose. It enhances the acidity of the α-protons and, critically, functions as an excellent leaving group in many synthetic transformations.[4][5][6]

This trifecta of functionality enables TosMIC to act as a versatile C1 synthon in a multitude of transformations, most notably the Van Leusen reaction , which facilitates the conversion of ketones to nitriles with a one-carbon homologation.[3][6][7][8] Beyond this, TosMIC is a cornerstone reagent for the synthesis of five-membered heterocycles such as oxazoles, imidazoles, pyrroles, and triazoles, which are prevalent motifs in biologically active compounds and pharmaceuticals.[1][2][6][9][10]

Given the pivotal role of TosMIC, a thorough understanding of its synthesis is paramount. The most practical and widely adopted route proceeds via the dehydration of its stable, crystalline precursor: This compound .[3][11]

Synthesis of the Precursor: this compound

The formation of this compound is achieved through a Mannich-type condensation reaction. This one-pot procedure involves the reaction of a sulfinic acid salt, formaldehyde, and formamide, typically in the presence of formic acid.[12]

Mechanism and Rationale

The reaction is a classic example of an α-aminoalkylation. The key steps are:

-

Formation of the Electrophile: In the acidic medium provided by formic acid, formaldehyde and formamide react to form an N-hydroxymethylformamide intermediate, which can then be protonated and lose water to generate a reactive N-acyliminium ion.

-

Nucleophilic Attack: Sodium p-toluenesulfinate, the nucleophile, attacks the electrophilic carbon of the N-acyliminium ion. The sulfinate is a soft nucleophile, and the reaction proceeds efficiently to form the stable C-S bond.

The use of formic acid is crucial as it serves as both a proton source to facilitate the formation of the electrophilic species and helps to maintain a suitable reaction environment. Controlling the amount of water in the reaction has been shown to significantly improve yields, with drier conditions being favorable.[12]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established and reliable literature procedures.[9][13]

Materials & Equipment:

-

3-L, three-necked, round-bottomed flask

-

Mechanical stirrer, condenser, and thermometer

-

Sodium p-toluenesulfinate

-

Aqueous formaldehyde solution (34-37%)

-

Formamide

-

Formic acid

-

Ice-salt bath

Procedure:

-

Charge a 3-L, three-necked flask with sodium p-toluenesulfinate (1.50 moles).

-

Add water (750 ml), aqueous formaldehyde solution (approx. 4.4 moles), formamide (approx. 15.5 moles), and formic acid (approx. 5.3 moles).[9]

-

Heat the stirred reaction mixture to 90-95°C. The solids should dissolve to form a clear solution. Maintain this temperature for 2 hours.[9][13]

-

Cool the reaction mixture to room temperature using an ice-salt bath with continuous stirring.[9][13]

-

Further cool the mixture overnight in a freezer at -20°C to maximize precipitation.[9][13]

-

Collect the resulting white solid by suction filtration.

-

Wash the crude product thoroughly by stirring it with three 250-ml portions of ice water in a beaker.[9][13]

-

Dry the product under reduced pressure at 70°C over phosphorus pentoxide.

This procedure typically yields crude this compound with a melting point of 106–110°C, which is sufficiently pure for the subsequent dehydration step.[9][13]

Data Summary: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | Sodium p-toluenesulfinate | [9][13] |

| Reagents | Formaldehyde, Formamide, Formic Acid | [9][13] |

| Reaction Temp. | 90-95°C | [9][13] |

| Reaction Time | 2 hours | [9][13] |

| Typical Yield | 42-47% (crude) | [9] |

| Improved Yield | Up to 90% (with controlled water content) | [12][14] |

| Melting Point | 106–110°C | [9][13] |

Conversion to TosMIC: The Dehydration Step

The transformation of this compound into TosMIC is a dehydration reaction, effectively removing a molecule of water from the formamide group to generate the isocyanide.[3][11]

Mechanism and Reagent Choice

The most common and effective method for this dehydration employs phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, such as triethylamine (Et₃N), in an aprotic solvent like 1,2-dimethoxyethane (DME) or dichloromethane.[9][13]

The mechanism proceeds as follows:

-

The lone pair on the oxygen atom of the formamide attacks the electrophilic phosphorus atom of POCl₃.

-

Triethylamine acts as a base to facilitate the elimination of HCl and form a phosphoryl intermediate.

-

A second equivalent of triethylamine then abstracts the two protons from the formamide moiety in a stepwise or concerted manner, leading to the elimination of the phosphate group and the formation of the isocyanide triple bond.

The choice of POCl₃ is critical; it is a powerful and cost-effective dehydrating agent. Triethylamine is used in excess to neutralize the HCl produced during the reaction and to drive the final elimination steps. The reaction is performed at low temperatures (-5°C to 0°C) to control the exothermic nature of the reaction and minimize side products.[9]

Experimental Protocol: Dehydration to TosMIC

This protocol is a standard procedure documented in Organic Syntheses.[9]

Materials & Equipment:

-

3-L, four-necked, round-bottomed flask

-

Mechanical stirrer, thermometer, dropping funnel, drying tube

-

This compound (crude from previous step)

-

1,2-Dimethoxyethane (DME)

-

Anhydrous diethyl ether

-

Triethylamine

-

Phosphorus oxychloride (POCl₃)

-

Ice-salt bath

Procedure:

-

Charge a 3-L, four-necked flask with crude this compound (0.502 mole), DME (250 ml), anhydrous diethyl ether (100 ml), and triethylamine (2.52 moles).[9]

-

Cool the stirred suspension to -5°C in an ice-salt bath.

-

Prepare a solution of phosphorus oxychloride (0.55 mole) in DME (60 ml).

-

Add the POCl₃ solution dropwise to the reaction suspension, maintaining the internal temperature between -5°C and 0°C.[9] During the addition, the solid precursor will dissolve, and triethylamine salts will precipitate.

-

Near the end of the reaction, the white suspension will slowly turn brown, indicating completion.[9] Continue stirring for an additional 30 minutes at 0°C.

-

Quench the reaction by adding 1.5 L of ice water with vigorous stirring. The product will begin to separate as a fine, brown, crystalline solid.[9]

-

After stirring for 30 minutes at 0°C, collect the precipitate by suction filtration and wash it with cold water.

-

For purification, dissolve the wet product in warm benzene (40-60°C), separate the aqueous layer, and dry the organic solution over anhydrous magnesium sulfate.

-

Treat with activated carbon, filter, and precipitate the product by adding petroleum ether.

-

Collect the light-brown, solid product by suction filtration and dry in a vacuum desiccator.

This procedure typically yields crude TosMIC with a melting point of 111–114°C (dec.) in 76–84% yield.[9]

Data Summary: Dehydration to TosMIC

| Parameter | Value | Reference |

| Starting Material | This compound | [9] |

| Reagents | POCl₃, Triethylamine | [9][13] |

| Solvent | DME, Diethyl Ether | [9] |

| Reaction Temp. | -5°C to 0°C | [9] |

| Typical Yield | 76–84% | [9] |

| Melting Point | 111–114°C (dec.) | [9] |

The Self-Validating System: Causality and Trustworthiness

The two-step synthesis of TosMIC via its formamide precursor represents a robust and self-validating process.

-

Causality in Synthesis: The initial Mannich condensation is a logical and efficient method for constructing the core C-S and C-N bonds. The choice of sodium p-toluenesulfinate provides a readily available and reactive sulfur nucleophile. The subsequent dehydration is a classic and high-yielding transformation. The use of POCl₃ specifically targets the formamide group for elimination without affecting the sulfonyl group, demonstrating high functional group tolerance.

-

Protocol Integrity: The protocols described are well-established and have been reproduced on large scales, as documented in Organic Syntheses, a highly trusted source for reliable chemical preparations.[9] The visual cues, such as the color change from white to brown during the dehydration, provide an internal check for reaction completion.[9] Furthermore, the physical properties of the intermediate and final product (melting points) are well-defined, allowing for straightforward characterization and purity assessment.[9][13]

Applications in Drug Discovery and Development

The accessibility of TosMIC, enabled by the efficient synthesis of this compound, has profound implications for medicinal chemistry and drug development. The heterocyclic scaffolds synthesized using TosMIC are privileged structures in pharmacology.

-

Imidazole Synthesis: The Van Leusen imidazole synthesis, which reacts TosMIC with aldimines, is a powerful tool for creating substituted imidazoles.[7][10] This ring system is present in numerous pharmaceuticals, including the antifungal agent Imazalil and the aromatase inhibitor Fadrozole.

-

Oxazole Synthesis: Similarly, the reaction of TosMIC with aldehydes provides a direct route to oxazoles, another key heterocycle in medicinal chemistry.[2][6]

-

Pyrrole Synthesis: TosMIC reacts with Michael acceptors in the Van Leusen pyrrole synthesis, providing access to another class of biologically important heterocycles.[1][6]

The ability to reliably produce kilograms of TosMIC via its stable formamide precursor allows for its extensive use in library synthesis and the development of novel therapeutic agents.[5]

Conclusion

This compound is more than a mere intermediate; it is the stable, accessible, and reliable gateway to the powerful synthetic utility of TosMIC. The two-step synthesis—a Mannich-type condensation followed by a classical dehydration—is a robust and scalable process that has been refined and proven over decades. For researchers in organic synthesis and drug development, a comprehensive understanding of this precursor's formation and conversion is fundamental to harnessing the full potential of TosMIC chemistry for the creation of novel and complex molecules.

References

-

p-TOLYLSULFONYLMETHYL ISOCYANIDE. Organic Syntheses Procedure. Available at: [Link]

-

Van Leusen Reaction. Organic Chemistry Portal. Available at: [Link]

-

TosMIC. Wikipedia. Available at: [Link]

-

Van Leusen reaction. Wikipedia. Available at: [Link]

-

Van Leusen Reaction. NROChemistry. Available at: [Link]

-

Understanding Tosylmethyl Isocyanide (TOSMIC): Synthesis, Applications, and Chemical Properties. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Van Leusen Reaction. SynArchive. Available at: [Link]

-

TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. ResearchGate. Available at: [Link]

-

TosMIC Whitepaper. Varsal Chemical. Available at: [Link]

-

Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

- Process for the preparation of N-(sulfonylmethyl) formamide compounds. Google Patents.

-

Synthesis of 1,5‐Ring‐Fused Imidazoles from Cyclic Imines and TosMIC – Identification of in situ Generated N‐Methyleneformamide as a Catalyst in the van Leusen Imidazole Synthesis. ResearchGate. Available at: [Link]

-

Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Multicomponent Reactions. Available at: [Link]

- CN113896664A - Preparation method of p-toluenesulfonylmethyl formamide. Google Patents.

-

Can anybody tell me the best way to synthesise substituted tosmic reagents? ResearchGate. Available at: [Link]

Sources

- 1. TosMIC - Enamine [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. TosMIC - Wikipedia [en.wikipedia.org]

- 4. varsal.com [varsal.com]

- 5. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 6. Van Leusen Reaction [organic-chemistry.org]

- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds - Google Patents [patents.google.com]

- 13. Tosylmethyl isocyanide synthesis - chemicalbook [chemicalbook.com]

- 14. CN113896664A - Preparation method of p-toluenesulfonylmethyl formamide - Google Patents [patents.google.com]

Key characteristics of p-toluenesulfonylmethyl isocyanide (TosMIC)

An In-Depth Technical Guide to p-Toluenesulfonylmethyl Isocyanide (TosMIC): A Cornerstone Reagent in Modern Organic Synthesis

Introduction: The Unique Versatility of a Trifunctional Synthon

Since its introduction, p-toluenesulfonylmethyl isocyanide, commonly known as TosMIC, has established itself as an indispensable and versatile reagent in the arsenal of synthetic organic chemists.[1][2] It is a stable, colorless, and, unlike most isocyanides, practically odorless solid, which simplifies its handling and storage.[3][4][5][6] The power of TosMIC lies in the unique combination of three distinct functional groups within a compact C1 building block: an isocyanide group, an acidic α-carbon, and a p-toluenesulfonyl (tosyl) group.[4][7][8] This trifecta of reactivity allows TosMIC to participate in a vast array of chemical transformations, from the formation of simple nitriles to the construction of complex heterocyclic systems that are foundational to many pharmaceutical agents.[9][10][11]

This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a detailed exploration of TosMIC's core characteristics, its multifaceted reactivity, and its proven applications in the synthesis of valuable organic molecules. We will delve into the mechanistic underpinnings of its key reactions, provide practical experimental protocols, and highlight its strategic importance in medicinal chemistry.

Core Characteristics: Structure, Properties, and Synthesis

The remarkable utility of TosMIC is a direct consequence of its molecular architecture. The electron-withdrawing nature of both the isocyanide and the sulfonyl groups significantly acidifies the protons on the central methylene carbon, making it readily accessible for deprotonation and subsequent nucleophilic attack.[4][8][12]

Physicochemical Properties

The key physical and chemical properties of TosMIC are summarized below for quick reference.

| Property | Value | References |

| CAS Number | 36635-61-7 | [3][13] |

| Molecular Formula | C₉H₉NO₂S | [5][7] |

| Molar Mass | 195.24 g·mol⁻¹ | [5] |

| Appearance | Colorless to pale yellow solid/powder | [3][5][6][14] |

| Melting Point | 109–113 °C | [4][5][7] |

| pKa of α-CH₂ | ~14 | [4][5][12] |

| Solubility | Insoluble in water; soluble in organic solvents like THF, DME, DMSO | [4][7][12] |

| Odor | Effectively odorless | [3][4][5][6] |

Structural Analysis of Reactivity

The reactivity of TosMIC is governed by the interplay of its three key functional components, as illustrated below.

-

The Isocyanide Group: This moiety is central to many of TosMIC's cycloaddition reactions and acts as an electrophilic center for ring-closing steps.[4]

-

The Acidic α-Carbon: With a pKa of approximately 14, this carbon is easily deprotonated by a range of bases (from K₂CO₃ to n-BuLi) to form a stabilized carbanion, the primary nucleophile in most TosMIC reactions.[4][5][12]

-

The Tosyl Group: This group serves two critical functions. First, it powerfully acidifies the adjacent methylene protons. Second, it acts as an excellent leaving group (as p-toluenesulfinic acid) in the final aromatization step of many heterocyclic syntheses.[4][8][15]

Synthesis and Handling

TosMIC is typically prepared via the dehydration of N-(tosylmethyl)formamide, a process which conveniently avoids the use of volatile and foul-smelling isocyanide precursors.[5][16] While stable at room temperature, TosMIC is classified as toxic if swallowed or inhaled and can cause skin and eye irritation.[5][17][18][19]

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[17][18][19]

-

Store in a tightly closed container in a cool, dry place, protected from moisture and light.[14][18]

The van Leusen Reaction: A Gateway to Nitriles and Heterocycles

The suite of reactions enabled by TosMIC is often broadly referred to as "van Leusen chemistry." These transformations are robust, high-yielding, and demonstrate wide substrate scope.

Reductive Cyanation of Ketones to Nitriles

One of the most fundamental applications of TosMIC is the van Leusen nitrile synthesis, which converts a ketone into a nitrile containing one additional carbon atom.[14][15][20] This reaction is formally a "reductive nitrilation," as the carbonyl oxygen is removed.[15]

Causality of the Mechanism: The reaction is initiated by the base-mediated deprotonation of TosMIC. The resulting anion attacks the electrophilic carbonyl carbon of the ketone. The subsequent intramolecular cyclization is a 5-endo-dig process, which is followed by tautomerization. The final step involves ring-opening and elimination of the stable tosyl group to yield the nitrile product.[20][21] The addition of a small amount of alcohol (e.g., methanol or ethanol) can significantly accelerate the reaction.[4][15]

Self-Validating Experimental Protocol: Synthesis of Phenylacetonitrile from Acetophenone

This protocol provides a representative example of the van Leusen nitrile synthesis. Each step is designed for clarity and reproducibility.

-

System Preparation: A 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

-

Reagent Addition (Base and TosMIC): The flask is charged with anhydrous dimethoxyethane (DME) (80 mL) and potassium tert-butoxide (t-BuOK) (2.5 equivalents). The suspension is cooled to -5 °C in an ice-salt bath. A solution of TosMIC (1.1 equivalents) in DME (40 mL) is added dropwise over 15 minutes, ensuring the temperature remains below 0 °C. Rationale: Cooling is critical to control the exothermic deprotonation and prevent side reactions.

-

Substrate Addition: A solution of acetophenone (1.0 equivalent) in DME (20 mL) is added slowly to the reaction mixture, maintaining the temperature at -5 °C. The mixture is stirred at this temperature for 30 minutes. Rationale: Slow addition of the ketone to the pre-formed TosMIC anion ensures efficient reaction and minimizes self-condensation of the ketone.

-

Reaction Progression and Quenching: The cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for an additional 1 hour. The reaction is then carefully quenched by pouring it into 200 mL of a saturated aqueous ammonium chloride solution. Rationale: The quench neutralizes the excess base and hydrolyzes any remaining reactive intermediates.

-

Extraction and Workup: The aqueous mixture is extracted with diethyl ether (3 x 75 mL). The combined organic layers are washed with brine (1 x 100 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure phenylacetonitrile. Validation: Purity is confirmed by ¹H NMR, ¹³C NMR, and GC-MS analysis, comparing the data with literature values.

Synthesis of 5-Membered Heterocycles

TosMIC is a premier reagent for the synthesis of a wide variety of 5-membered heterocycles, which are ubiquitous scaffolds in medicinal chemistry.[7][9] These transformations generally proceed via a base-mediated [3+2] cycloaddition mechanism.[4]

Oxazole Synthesis: The reaction of TosMIC with an aldehyde in the presence of a base (e.g., K₂CO₃) in methanol leads to the formation of oxazoles.[12][15] The reaction proceeds via nucleophilic addition of the TosMIC anion to the aldehyde, followed by cyclization and elimination of p-toluenesulfinic acid.[12][20]

Imidazole Synthesis: The van Leusen imidazole synthesis involves the reaction of TosMIC with an aldimine.[21][22] A particularly powerful variant is the van Leusen Three-Component Reaction (vL-3CR), where an aldehyde, a primary amine, and TosMIC are combined in a one-pot procedure to generate 1,4,5-trisubstituted imidazoles.[8][22] The aldimine is formed in situ and then undergoes cycloaddition with TosMIC.[22]

Pyrrole Synthesis: TosMIC readily reacts with activated alkenes, such as α,β-unsaturated ketones and esters (Michael acceptors), in the presence of a base like sodium hydride (NaH) or DBU to form substituted pyrroles.[2][3][23] The reaction is a formal [3+2] cycloaddition where the deprotonated TosMIC acts as a 1,3-dipole equivalent.[2][23]

Advanced Applications in Synthesis and Drug Discovery

Beyond these foundational reactions, the synthetic utility of TosMIC extends to more complex molecular constructions.

TosMIC as a Formaldehyde "Umpolung" Synthon

The acidic α-carbon of TosMIC can be sequentially dialkylated. Subsequent acid-catalyzed hydrolysis of the resulting sulfone unmasks a ketone functionality.[4][7][16] In this capacity, the TosMIC anion acts as a masked formaldehyde anion equivalent, a classic example of umpolung or reactivity inversion. This strategy provides a powerful method for the synthesis of unsymmetrical ketones.[4][16]

Strategic Importance in Medicinal Chemistry

The ability of TosMIC to efficiently construct complex, nitrogen-containing heterocyclic cores makes it a valuable tool in drug discovery and development.[6][7][9][11]

-

Scaffold Generation: Heterocyclic rings like imidazoles, pyrroles, and oxazoles are privileged structures in medicinal chemistry, appearing in a vast number of marketed drugs.[7] TosMIC provides reliable and direct routes to these core structures.[3][9] For example, TosMIC has been instrumental in synthesizing azaindole derivatives that act as potent HIV-1 attachment inhibitors.[6]

-

Library Synthesis: The robustness of van Leusen chemistry, particularly the three-component imidazole synthesis, is well-suited for creating large, diverse libraries of compounds for high-throughput screening.[9] This accelerates the early-stage hit identification process in drug discovery.

-

Structure-Activity Relationship (SAR) Studies: During lead optimization, chemists must synthesize numerous analogs of a hit compound to establish SAR. The versatility of TosMIC allows for the systematic introduction of various substituents, facilitating the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[6]

Conclusion

p-Toluenesulfonylmethyl isocyanide (TosMIC) is far more than a simple C1 building block; it is a densely functionalized and highly versatile reagent that has had a profound impact on organic synthesis.[6][8][24] Its unique structural combination of an isocyanide, an acidic α-carbon, and a sulfonyl leaving group enables a rich and diverse range of reactions. From the straightforward conversion of ketones to nitriles to the elegant one-pot construction of medicinally relevant heterocycles, TosMIC provides efficient and reliable solutions to complex synthetic challenges. For researchers in both academic and industrial settings, particularly those engaged in drug discovery, a thorough understanding of TosMIC chemistry is not just beneficial—it is essential for the modern synthetic chemist.

References

-

Aderohunmu, D. V., et al. "TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYLES." ResearchGate. Available at: [Link]

-

"Van Leusen Reaction." Organic Chemistry Portal. Available at: [Link]

-

Mathiyazhagan, A. D., & Anilkumar, G. "Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC)." Organic & Biomolecular Chemistry, 2019. Available at: [Link]

-

"Van Leusen Reaction." NROChemistry. Available at: [Link]

-

"Van Leusen reaction." Wikipedia. Available at: [Link]

-

"Van Leusen Imidazole Synthesis." Organic Chemistry Portal. Available at: [Link]

-

Mathiyazhagan, A. D., & Anilkumar, G. "Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC)." Organic & Biomolecular Chemistry, 2019. Available at: [Link]

-

Dömling, A. "Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR." Georg Thieme Verlag KG, 2005. Available at: [Link]

-

"TosMIC Whitepaper." Varsal Chemical. Available at: [Link]

-